N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide
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Overview
Description
N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide is a complex organic compound that features a benzamide core with a benzyl group, a cyanomethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be synthesized through a cyclization reaction.
Benzylation: The thiazole intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Amidation: The final step involves the reaction of the benzylated thiazole with a cyanomethyl benzamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzyl or thiazole derivatives.
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring and benzyl group are often key to its binding affinity and specificity. Molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
- N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)acetamide
- N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)phenylacetamide
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the benzamide core. These variations can significantly impact the compound’s reactivity and biological activity.
- Uniqueness: N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-4-(1,3-thiazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-10-11-22(12-15-4-2-1-3-5-15)19(23)17-8-6-16(7-9-17)18-13-24-14-21-18/h1-9,13-14H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWYZKCJKRWTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(C=C2)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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